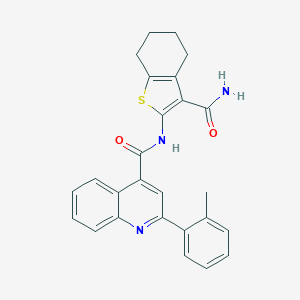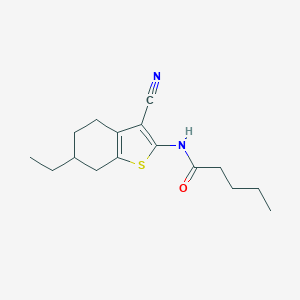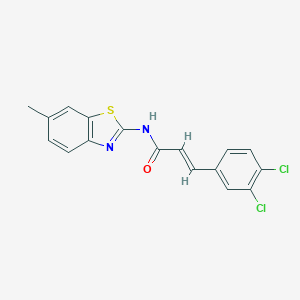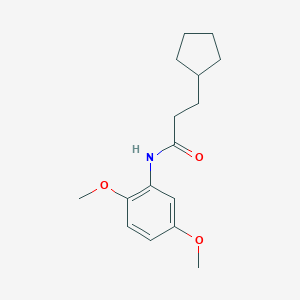
2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research and drug discovery.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound's activity against enzymes such as acetylcholinesterase and butyrylcholinesterase is believed to be due to its ability to bind to the active site of these enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can induce apoptosis in cancer cells by activating caspases, a family of protease enzymes that play a key role in programmed cell death. The compound has also been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of certain genes that are involved in cell cycle regulation. In addition, the compound has been shown to suppress angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potent anticancer activity against various cancer cell lines. The compound has also been shown to exhibit good selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to investigate the compound's potential use in combination with other anticancer agents, to enhance its efficacy and reduce the risk of drug resistance. Another direction is to explore the compound's activity against other diseases, such as Alzheimer's disease, where it has shown promising results in inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. Additionally, further studies are needed to elucidate the compound's mechanism of action and optimize its pharmacokinetic properties for in vivo use.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-chloroacetamide with 2-mercapto-4-phenylthiazole, followed by the reaction of the resulting intermediate with 4-chlorophenol. The final product is obtained by purification through recrystallization. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use in drug discovery, as it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in various diseases, including Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFOHMMLGUXLCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447835.png)
![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447836.png)

![Propan-2-yl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447840.png)
![Ethyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B447842.png)

![1-(1-adamantyl)-3-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-2-propen-1-one](/img/structure/B447845.png)
![3-[(3-Bromoanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B447846.png)



![Dimethyl 2-[(2-methyl-3-furoyl)amino]terephthalate](/img/structure/B447853.png)
![methyl 2-({3,5-bisnitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447854.png)